7-Bromo-1-isobutylindolin-2-one
Description
Historical Context and Evolution of Indolin-2-one Derivatives in Academic Research
The history of indolin-2-one chemistry is intrinsically linked to the study of indigo (B80030) dye in the 19th century. Early research focused on the fundamental synthesis and reactivity of the oxindole (B195798) core. However, the 20th century witnessed a paradigm shift as the therapeutic potential of indolin-2-one derivatives began to be unveiled. A pivotal moment in the evolution of academic research on this scaffold was the discovery that various natural products and synthetic molecules containing the indolin-2-one moiety exhibited significant biological effects.
This led to an explosion of research interest, with scientists exploring the impact of substituting different functional groups at various positions on the indolin-2-one ring. This exploration has yielded a plethora of derivatives with a wide spectrum of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The development of multi-target kinase inhibitors, such as Sunitinib, an indolin-2-one derivative approved for cancer treatment, marked a significant milestone, solidifying the scaffold's importance in contemporary medicinal chemistry. researchgate.netekb.eg
Rationale for Investigating Substituted Indolin-2-ones, with a Focus on 7-Bromo-1-isobutylindolin-2-one
The rationale for the continued investigation of substituted indolin-2-ones lies in the scaffold's ability to interact with a multitude of biological targets, primarily protein kinases. researchgate.netnih.gov By strategically modifying the substituents, researchers can fine-tune the pharmacological profile of these molecules to achieve enhanced potency and selectivity for specific targets.
The subject of this article, This compound , while not extensively studied, presents a compelling case for investigation based on the known effects of its constituent parts.
The 7-Bromo Substitution: Halogenation, particularly bromination, at the C7 position of the indolin-2-one ring can significantly influence the compound's electronic properties and its ability to form halogen bonds, which can be crucial for target binding. Research on other 7-bromo-substituted heterocycles has demonstrated their potential in various therapeutic areas. For instance, 7-bromoindole (B1273607) has been investigated for its ability to reduce the production of staphyloxanthin in Staphylococcus aureus. discofinechem.com Furthermore, studies on brominated indoles from marine molluscs have revealed anti-inflammatory properties. nih.gov
The 1-Isobutyl Substitution: The N-alkylation of the indolin-2-one core, in this case with an isobutyl group, can enhance the lipophilicity of the molecule, potentially improving its cell permeability and pharmacokinetic properties. Studies on other N-substituted indolin-2-ones have shown that the nature of the substituent at the N1 position can profoundly impact biological activity. For example, research on N-butyl and N-benzyl substituted indolin-2-ones found them to be potent inhibitors of thioredoxin reductase with strong cytotoxic effects on cancer cells. nih.gov
The combination of a 7-bromo and a 1-isobutyl substituent on the indolin-2-one scaffold, therefore, represents a novel chemical entity with the potential for unique biological activities, warranting dedicated academic investigation.
Scope and Objectives of Contemporary Academic Research on the Indolin-2-one Chemical Scaffold
Contemporary academic research on the indolin-2-one scaffold is multifaceted and driven by the need for novel therapeutics with improved efficacy and safety profiles. Key objectives include:
Discovery of Novel Kinase Inhibitors: A primary focus remains the development of selective and potent inhibitors of various protein kinases implicated in cancer and other diseases. researchgate.netnih.govnih.gov The indolin-2-one scaffold serves as a versatile template for designing inhibitors that can target specific kinases or have a multi-targeted profile. ekb.eg
Exploration of New Therapeutic Areas: Researchers are actively exploring the potential of indolin-2-one derivatives beyond oncology, including their application as anti-inflammatory, nih.govnih.gov neuroprotective, and antimicrobial agents. nih.gov
Development of Novel Synthetic Methodologies: The efficient and stereoselective synthesis of complex indolin-2-one derivatives is an ongoing area of research. farmaceut.orgnih.gov The development of new synthetic routes allows for greater structural diversity and the creation of novel compound libraries for biological screening.
Structure-Activity Relationship (SAR) Studies: A fundamental objective is to elucidate the relationship between the chemical structure of indolin-2-one derivatives and their biological activity. These studies are crucial for the rational design of more potent and selective drug candidates. acs.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
7-bromo-1-(2-methylpropyl)-3H-indol-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)7-14-11(15)6-9-4-3-5-10(13)12(9)14/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
DUSIWIVTAGGBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Substituted Indolin 2 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 7-Bromo-1-isobutylindolin-2-one provides critical information regarding the number of different types of protons and their neighboring environments. The aromatic region would be expected to show signals for the three protons on the brominated benzene (B151609) ring. The proton at C4, being ortho to the bromine atom, would likely appear as a doublet of doublets, coupled to H5 and H6. The protons at C5 and C6 would also present as complex multiplets due to their mutual coupling and coupling to H4.
The isobutyl group attached to the nitrogen atom would exhibit characteristic signals. The two methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would be diastereotopic due to the chiral center at C1 of the isobutyl group, and would therefore be expected to appear as two separate signals, likely a doublet of doublets each. The methine proton (-CH-) of the isobutyl group would appear as a multiplet, coupled to the adjacent methylene and methyl protons. The six protons of the two methyl groups (-CH₃) would likely appear as a doublet. The methylene protons of the indolinone ring at C3 would be observed as a singlet.
Representative ¹H NMR Data Table for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~7.30 | dd | J = 8.0, 1.2 | 1H | H-4 |
| ~7.15 | t | J = 8.0 | 1H | H-5 |
| ~7.05 | dd | J = 8.0, 1.2 | 1H | H-6 |
| ~3.55 | s | - | 2H | H-3 |
| ~3.40 | dd | J = 14.0, 7.0 | 1H | N-CH₂ (diast. a) |
| ~3.30 | dd | J = 14.0, 7.0 | 1H | N-CH₂ (diast. b) |
| ~2.10 | m | - | 1H | CH (isobutyl) |
| ~0.95 | d | J = 6.8 | 6H | 2 x CH₃ (isobutyl) |
Note: This is a representative table based on typical chemical shifts for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum of this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon (C=O) of the indolinone ring would resonate at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with the carbon bearing the bromine atom (C-7) showing a characteristic shift. The carbons of the isobutyl group and the methylene carbon of the indolinone ring (C-3) would be found in the upfield region of the spectrum.
Representative ¹³C NMR Data Table for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175.0 | C-2 (C=O) |
| ~145.0 | C-7a |
| ~135.0 | C-5 |
| ~125.0 | C-6 |
| ~124.0 | C-4 |
| ~115.0 | C-3a |
| ~100.0 | C-7 (C-Br) |
| ~55.0 | N-CH₂ (isobutyl) |
| ~36.0 | C-3 |
| ~28.0 | CH (isobutyl) |
| ~20.0 | 2 x CH₃ (isobutyl) |
Note: This is a representative table based on typical chemical shifts for similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the aromatic protons (H-4, H-5, and H-6), confirming their adjacent positions. Additionally, correlations would be observed within the isobutyl group: between the N-CH₂ protons and the CH proton, and between the CH proton and the two CH₃ groups.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. For instance, the signals for the aromatic protons would correlate with their respective aromatic carbon signals, and the signals for the isobutyl protons would correlate with the corresponding isobutyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the N-CH₂ protons of the isobutyl group to the C-7a and C-2 (carbonyl) carbons of the indolinone core.
Correlations from the H-6 proton to C-7a and C-4.
Correlations from the H-4 proton to C-3a and C-6.
Correlations from the C-3 methylene protons to C-2, C-3a, and C-4.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₄BrNO), the presence of bromine would be readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Representative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₁₂H₁₄⁷⁹BrNO + H]⁺ | 268.0335 | ~268.0333 |
| [C₁₂H₁₄⁸¹BrNO + H]⁺ | 270.0315 | ~270.0311 |
Note: This is a representative table. The observed m/z would be determined experimentally.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like indolinones. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. By inducing fragmentation of this precursor ion (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern is obtained, which can be used to confirm the structure.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the loss of the isobutyl group as an alkene (isobutylene), resulting in a significant fragment ion. Further fragmentation could involve the loss of carbon monoxide (CO) from the indolinone core. The bromine atom would likely remain on the aromatic ring in the major fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals characteristic vibrations of molecular bonds. For substituted indolin-2-one compounds, IR spectroscopy is instrumental in confirming the presence of key structural features, particularly the core lactam (cyclic amide) ring.
In the analysis of indolin-2-one derivatives, the most prominent absorption band is typically associated with the carbonyl (C=O) stretching vibration of the amide group. This band is generally observed in the region of 1741-1700 cm⁻¹. mdpi.comnih.gov The precise frequency can be influenced by the substituents on the indolinone ring and the nitrogen atom. For instance, studies on various substituted indolin-2-ones report strong C=O absorption peaks around 1712 cm⁻¹ and 1693 cm⁻¹. mdpi.comresearchgate.net
Other significant absorption bands include those for the aromatic C=C stretching vibrations, typically found in the 1620-1580 cm⁻¹ range, and the C-N stretching vibration of the amide. The presence of an N-H bond in unsubstituted or N1-monosubstituted indolin-2-ones gives rise to a characteristic stretching band around 3200-3100 cm⁻¹. mdpi.comnih.gov However, for an N-alkylated compound like this compound, this N-H band would be absent. The aliphatic C-H stretching vibrations from the isobutyl group would be expected in the 2960-2870 cm⁻¹ region. The C-Br bond typically exhibits a stretching vibration in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for this compound This table is based on typical values for related substituted indolin-2-one compounds.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amide Carbonyl (C=O) | Stretching | 1720 - 1690 |
| Aromatic Ring (C=C) | Stretching | 1615 - 1580 |
| Aliphatic C-H (isobutyl) | Stretching | 2960 - 2870 |
| Amide C-N | Stretching | 1350 - 1250 |
| C-Br Bond | Stretching | 600 - 500 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecular structure and understanding its packing in a crystal lattice.
While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 7-bromoisatin (B152703) (a precursor) and other bromo-substituted indoline (B122111) derivatives, provides significant insight into its expected solid-state characteristics. researchgate.netresearchgate.netresearchgate.net
Studies on 7-bromoisatin reveal a nearly planar molecule, with the nine-membered ring system showing only minor deviation from planarity. researchgate.net This planarity is a common feature of the indolinone core. In the crystal structure of 7-bromoisatin, molecules form dimers through N-H···O hydrogen bonds. researchgate.net These dimers are further linked by intermolecular bromine-oxygen (Br···O) interactions, highlighting the role of the halogen atom in directing the crystal packing. researchgate.net For N-alkylated derivatives like this compound, classical hydrogen bonding at the nitrogen is not possible; however, the bromine atom can still participate in halogen bonding and other weak intermolecular interactions, influencing the supramolecular assembly. The isobutyl group, being non-planar, will significantly affect the crystal packing compared to simpler N-H or N-methyl analogues.
The analysis of a related compound, 5-bromo-1-ethylindoline-2,3-dione, shows that the indoline ring system is almost planar and the N-alkyl group is oriented nearly perpendicular to it. researchgate.net The crystal packing is dictated by C-H···O hydrogen bonds and short Br···O contacts, forming a three-dimensional structure. researchgate.net
Table 2: Representative Crystallographic Data for a Related Bromo-Indoline Compound (5-bromo-1-ethylindoline-2,3-dione) This data illustrates typical parameters for this class of compounds.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 9.5198 | researchgate.net |
| b (Å) | 10.0655 | researchgate.net |
| c (Å) | 11.2341 | researchgate.net |
| α (°) | 70.9288 | researchgate.net |
| β (°) | 75.4109 | researchgate.net |
| γ (°) | 85.2199 | researchgate.net |
| Key Interactions | C-H···O hydrogen bonds, Br···O contacts | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier method for determining the purity of non-volatile organic compounds like substituted indolin-2-ones. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For indolin-2-one derivatives, reverse-phase HPLC is commonly employed. rsc.org In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724)/water or methanol/water, often with modifiers like formic acid or acetic acid to improve peak shape. nih.gov Components are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The purity of the sample is determined by integrating the area of the detected peaks in the chromatogram. A pure compound should ideally show a single major peak. HPLC is also powerful enough to separate geometric isomers of indolin-2-one derivatives, which may have very similar properties but different biological activities. rsc.org
Table 3: Typical HPLC Method for Analysis of Substituted Indolin-2-ones This table presents a hypothetical method suitable for analyzing this compound.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for compounds that are thermally stable and sufficiently volatile to be vaporized without decomposition. While some higher molecular weight indolin-2-ones may require derivatization to increase volatility, many can be analyzed directly.
In the GC column, compounds are separated based on their boiling points and interactions with the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular "fingerprint."
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for such a molecule would include the loss of the isobutyl group (a loss of 57 Da) and the loss of the bromine atom (a loss of 79 or 81 Da). Analysis of these fragmentation patterns allows for the confirmation of the compound's structure. researchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₂H₁₄BrNO]⁺ | 267/269 |
| [M - C₄H₉]⁺ | [C₈H₅BrNO]⁺ | 210/212 |
| [M - Br]⁺ | [C₁₂H₁₄NO]⁺ | 188 |
| [M - C₄H₉ - CO]⁺ | [C₇H₅BrN]⁺ | 182/184 |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of the Bromine Atom at the 7-Position on Biological Activity
The presence of a halogen atom, such as bromine, on an aromatic ring can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. The bromine atom at the 7-position of the indolin-2-one ring is no exception. Its influence can be attributed to several factors:
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density distribution across the indolin-2-one ring system. This modification can influence the pKa of the N-H proton (in N-unsubstituted analogs) and the reactivity of other positions on the ring.
Steric and Conformational Influence: The size of the bromine atom can enforce a specific conformation of the molecule or adjacent functional groups, which may be favorable for binding to a target protein.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket. This specific interaction can be a powerful contributor to binding affinity and selectivity. Studies on other heterocyclic systems have highlighted the importance of C-7 substituents in modulating biological activity, suggesting this position is critical for molecular recognition. mdpi.comresearchgate.net
Significance of the N1-Isobutyl Group in Molecular Recognition and Biological Efficacy
The substituent at the N1 position of the indolin-2-one scaffold plays a critical role in defining the compound's interaction with its biological targets. Research has shown that the addition of N-aryl fragments can significantly affect the anticancer activity of indolin-2-one derivatives. nih.gov The N1-isobutyl group in 7-Bromo-1-isobutylindolin-2-one has specific characteristics that contribute to molecular recognition and efficacy:
Selectivity: The size and shape of the N1-substituent can be a key determinant of selectivity. Different proteins have uniquely shaped hydrophobic pockets, and tailoring the N1-substituent can exploit these differences, leading to inhibitors that preferentially bind to a desired target over others.
The table below illustrates the general impact of modifying the N1-substituent on the biological activity of indolin-2-one derivatives, based on established medicinal chemistry principles.
| N1-Substituent | General Characteristics | Expected Impact on Biological Activity |
| -H (unsubstituted) | Small, polar | May form hydrogen bonds; often lower potency if a hydrophobic pocket is unfilled. |
| -Methyl | Small, hydrophobic | Can occupy small hydrophobic pockets, increasing potency over unsubstituted analogs. |
| -Isobutyl | Bulky, hydrophobic | Fills larger hydrophobic pockets, often leading to a significant increase in binding affinity. |
| -Phenyl | Aromatic, hydrophobic | Can engage in π-stacking and hydrophobic interactions, potentially improving potency. nih.gov |
| -Cyclopropyl | Small, rigid, hydrophobic | Introduces conformational rigidity, which can be favorable for binding and improve metabolic stability. researchgate.net |
Elucidation of Key Substituent Effects at the C3-Position of Indolin-2-one
The C3 position of the indolin-2-one ring is arguably the most critical site for modification to achieve both high potency and target selectivity. This position is often involved in a crucial hydrogen bonding interaction with the "hinge region" of kinase enzymes, mimicking the interaction of the adenine (B156593) portion of ATP. The nucleophilic character of the C3 carbon in the parent indole (B1671886) structure makes it a chemically favorable position for introducing diverse substituents. quora.commdpi.com
Extensive SAR studies have demonstrated that the substituent at the C3-position can dictate which receptor tyrosine kinase (RTK) is inhibited. nih.gov By strategically modifying the group at this position, researchers can steer the molecule's activity towards specific cancer-related pathways.
Selectivity for VEGF Receptors: Compounds featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group have been shown to be highly specific inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase activity. nih.gov
Selectivity for EGF and Her-2 Receptors: In contrast, introducing bulky substituted benzylidenyl groups at the C3-position results in high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2 tyrosine kinases. nih.gov
Dual PDGF and VEGF Inhibition: An extended side chain at the C3 position can yield compounds with high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF receptors. nih.gov
The following table summarizes these key findings on C3-substituent effects on kinase selectivity.
| C3-Substituent Type | Example Structure Fragment | Primary Target Selectivity | Reference |
| (Five-membered heteroaryl)methylidenyl | 3-(pyrrol-2-ylmethylene) | VEGF (Flk-1) RTK | nih.gov |
| Substituted Benzylidenyl (bulky) | 3-(3,5-dimethylbenzylidene) | EGF & Her-2 RTKs | nih.gov |
| Extended Side Chain | 3-[N-(4-phenyl)phenyl-aminocarbonylmethylene] | PDGF & VEGF (Flk-1) RTKs | nih.gov |
Advanced Rational Design Principles for Optimizing Indolin-2-one Scaffolds
The development of potent and selective indolin-2-one inhibitors has been greatly accelerated by the application of rational design principles. mdpi.com These approaches leverage structural information and computational power to guide the drug discovery process, moving beyond traditional trial-and-error synthesis.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, often through X-ray crystallography, SBDD becomes a powerful tool. nih.gov Researchers can visualize how an indolin-2-one inhibitor binds to its target, identifying key hydrogen bonds, hydrophobic interactions, and other contacts. nih.govnih.gov This knowledge allows for the rational design of new derivatives with modifications intended to strengthen these interactions or form new ones, thereby improving potency and selectivity. nih.gov
Computer-Aided Drug Design (CADD): Molecular docking is a prominent CADD technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.gov For indolin-2-one scaffolds, docking simulations can screen virtual libraries of potential compounds against a target's binding site, prioritizing those with the best predicted fit for synthesis and biological testing. tandfonline.comnih.gov This approach saves significant time and resources.
Fragment-Based Drug Design (FBDD): This technique involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. The indolin-2-one core itself can be considered a foundational fragment that is elaborated upon based on structural data.
These rational design strategies have been successfully applied to develop indolin-2-one derivatives as inhibitors for a wide range of protein kinases, including TRKs, PAK4, and p38α. nih.govnih.govnih.govtandfonline.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In situations where the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. mdpi.com These techniques rely on analyzing the structures of a set of known active compounds to deduce the necessary features for biological activity.
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific target. mdpi.com For a series of active indolin-2-one derivatives, a pharmacophore model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring, all arranged in a specific spatial orientation. mdpi.comrsc.org This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govtandfonline.com A 3D-QSAR study, for instance, can map out regions of space around the indolin-2-one scaffold where bulky groups, positive charges, or hydrogen bond donors would increase or decrease activity, providing a detailed roadmap for optimization. mdpi.com
These ligand-based approaches are invaluable for identifying novel chemical scaffolds or for optimizing existing leads when structural data for the target is unavailable. mdpi.com
Computational and Theoretical Chemistry Approaches in Indolin 2 One Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein.
For indolin-2-one derivatives, molecular docking studies are crucial in understanding how they interact with the active sites of protein kinases. These studies typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for potent inhibitory activity. For instance, research on related indolin-2-ones often highlights interactions with specific amino acid residues in the ATP-binding pocket of kinases. However, no specific studies detailing the binding mode and key residue interactions for 7-Bromo-1-isobutylindolin-2-one have been published.
Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the free energy of binding. These predictions help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. There is currently no publicly available data on the computationally predicted binding affinities of this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity and intermolecular interactions. While DFT studies have been performed on other brominated heterocyclic compounds, specific research on the electronic structure of this compound is not documented.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. This method allows for the assessment of the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. MD simulations are a powerful tool for refining the understanding of the dynamic nature of molecular recognition. No MD simulation studies specifically involving this compound have been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a robust QSAR model requires a dataset of compounds with known activities. As there is no reported biological activity data for a series of compounds closely related to this compound, no specific QSAR models for this compound exist.
Virtual Screening and De Novo Drug Design Strategies for Indolin-2-ones
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. The indolin-2-one scaffold has been used in virtual screening campaigns to discover novel inhibitors for various targets. De novo drug design, on the other hand, involves the computational design of novel molecules from scratch. While these strategies are common for the indolin-2-one class, there is no indication in the literature that this compound has been a specific subject or outcome of such studies.
Future Research Directions and Translational Perspectives for 7 Bromo 1 Isobutylindolin 2 One and Indolin 2 One Scaffolds
Development of Novel and Efficient Synthetic Methodologies
The synthesis of indolin-2-one derivatives is a well-explored area, yet opportunities for innovation remain. acs.orgresearchgate.net Future research will likely focus on developing more efficient, atom-economical, and environmentally friendly synthetic routes. This includes the use of novel catalysts, such as cobalt(III)-catalyzed C(sp²)-H amidation for the synthesis of benzofused lactams at room temperature. researchgate.net Furthermore, substrate-controlled divergent synthesis, utilizing catalysts like Zn(II) to facilitate formal [3+2] and [4+2] cycloadditions, presents a sophisticated method for creating diverse polycyclic indoline (B122111) scaffolds. polimi.it Such advancements are crucial for generating libraries of compounds, including derivatives of 7-Bromo-1-isobutylindolin-2-one, for high-throughput screening and further development. The ease and efficiency of synthesis are critical factors for the practical application and commercial viability of any new therapeutic agent. mdpi.com
Advanced Biological Target Identification and Validation Strategies
A key feature of the indole (B1671886) scaffold, and by extension the indolin-2-one core, is its capacity to interact with multiple biological targets. researchgate.net While this promiscuity can be advantageous, future research must employ advanced strategies to precisely identify and validate the specific targets of compounds like this compound. This involves moving beyond traditional screening assays to more sophisticated techniques.
The use of chemical proteomics, affinity-based probes, and photo-crosslinking studies can help to directly identify protein-ligand interactions within a complex biological system. Additionally, CRISPR-Cas9 gene-editing technology can be utilized to validate the functional relevance of identified targets by observing the phenotypic effects of their knockout or modification. Such rigorous target identification and validation are essential for understanding the mechanism of action and for the rational design of more selective and potent derivatives.
Integration of Artificial Intelligence and Machine Learning in Indolin-2-one Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.netnih.gov For the indolin-2-one scaffold, these technologies can be leveraged in several key areas. Generative models can design novel indolin-2-one derivatives with optimized properties, while predictive models can screen virtual libraries for potential activity against specific targets, as well as predict their pharmacokinetic and toxicity profiles (ADMET). nih.govtandfonline.com
For instance, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, combined with molecular docking and dynamics simulations, can build robust models to predict the biological activity of new indolin-2-one derivatives. tandfonline.com This computational approach accelerates the identification of promising candidates and reduces the reliance on time-consuming and expensive laboratory synthesis and testing. ideas2it.combpasjournals.com The DeepBAR method, which utilizes machine learning to speed up the calculation of binding free energy, is another example of how AI can significantly enhance the efficiency of the drug discovery process. ideas2it.com
Exploration of New Therapeutic Applications for Indolin-2-one Derivatives
The indolin-2-one scaffold has demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov Future research should continue to explore new therapeutic avenues for this versatile scaffold.
One promising area is in the development of treatments for neurological disorders. researchgate.net Given that some indole derivatives have shown activity as central nervous system agents, exploring the potential of specific indolin-2-ones in this area is a logical next step. researchgate.net Furthermore, the ability of some indolin-2-one derivatives to act as kinase inhibitors suggests their potential application in a variety of diseases where kinase dysregulation is a key factor. ingentaconnect.combenthamdirect.combenthamscience.com The investigation of indolin-2-one derivatives as potential treatments for rare diseases is another area that warrants further exploration, as computational repurposing approaches can be particularly effective in this context. nih.gov
Design and Investigation of Multi-Targeted Ligands
The inherent ability of the indolin-2-one scaffold to interact with multiple targets makes it an ideal framework for the design of multi-targeted ligands (MTDLs). nih.govmdpi.com This approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's disease, where targeting a single pathway is often insufficient. nih.gov
By strategically combining pharmacophoric elements from different active molecules onto the indolin-2-one core, it is possible to create hybrid compounds that can simultaneously modulate multiple targets. researchgate.net For example, a single indolin-2-one derivative could be designed to inhibit multiple kinases involved in tumor progression or to target both amyloid-beta aggregation and cholinergic pathways in Alzheimer's disease. nih.gov This strategy offers the potential for synergistic therapeutic effects and a reduced likelihood of drug-drug interactions compared to combination therapies. nih.gov
Emerging Challenges and Opportunities in Indolin-2-one Research
Despite the significant promise of the indolin-2-one scaffold, several challenges remain. One key challenge is managing the scaffold's inherent promiscuity to achieve the desired target selectivity and avoid off-target effects. acs.org Overcoming this requires a deep understanding of the structure-activity relationships and the use of sophisticated design strategies.
Another challenge lies in the potential for drug resistance, particularly in the context of kinase inhibitors. nih.gov The development of next-generation indolin-2-one derivatives that can overcome known resistance mutations is a critical area of research. nih.gov Furthermore, ensuring favorable pharmacokinetic properties, such as oral bioavailability and metabolic stability, is a persistent hurdle in the development of any new drug candidate. nih.govnih.gov
Despite these challenges, the opportunities in indolin-2-one research are vast. The continued development of novel synthetic methods, the application of AI and machine learning, and the exploration of new therapeutic areas will undoubtedly lead to the discovery of new and effective treatments based on this versatile scaffold.
Q & A
Basic: How can researchers optimize the synthetic yield of 7-Bromo-1-isobutylindolin-2-one while minimizing side-product formation?
Methodological Answer:
- Design : Use a fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Analysis : Monitor reaction progress via <sup>1</sup>H NMR or HPLC to detect intermediates and byproducts. Compare kinetic profiles under varying conditions .
- Validation : Reproduce optimal conditions in triplicate and characterize products using high-resolution mass spectrometry (HRMS) and elemental analysis .
Advanced: What mechanistic pathways dominate the nucleophilic substitution reactions of this compound?
Methodological Answer:
- Kinetic Studies : Conduct competitive reactions with deuterated solvents (e.g., DMSO-d6) to assess solvent effects on reaction rates .
- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels at the bromine-bearing carbon to track bond cleavage via NMR .
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for SN1 vs. SN2 pathways, validated against experimental kinetic data .
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., resolving disorder in the isobutyl group) and validate with R-factor convergence tests .
- Multinuclear NMR : Assign <sup>13</sup>C and <sup>1</sup>H signals using 2D COSY and HSQC, comparing chemical shifts to analogous indolin-2-one derivatives .
- IR Spectroscopy : Confirm lactam carbonyl stretching frequencies (1650–1750 cm<sup>-1</sup>) and compare to computed spectra .
Advanced: How does steric hindrance from the isobutyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Maps : Generate Tolman cone angles or buried volume (%Vbur) calculations to quantify steric effects .
- Comparative Studies : Synthesize analogs with smaller alkyl groups (e.g., methyl, ethyl) and compare Suzuki-Miyaura coupling efficiencies under identical conditions .
- Crystallographic Analysis : Overlay crystal structures to measure spatial occupancy differences near the reactive site .
Basic: What chromatographic methods are effective for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a methanol/water gradient; calibrate against a certified reference standard .
- TLC Validation : Compare Rf values under UV (254 nm) and iodine staining, ensuring no co-spotting with known impurities .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
Advanced: Can computational models predict the regioselectivity of this compound in electrophilic aromatic substitution?
Methodological Answer:
- DFT Calculations : Map electrostatic potential surfaces (EPS) and Fukui indices to identify electron-rich aromatic positions .
- Experimental Validation : Perform nitration or halogenation reactions and correlate product ratios with computed activation barriers .
- Statistical Analysis : Use linear regression to assess the predictive power of computational models against empirical data .
Advanced: How does this compound behave in multicomponent reactions (e.g., Ugi or Passerini)?
Methodological Answer:
- Reaction Screening : Test in polar aprotic (DMF) vs. nonpolar solvents (toluene) with varied catalysts (Lewis acids, organocatalysts) .
- Mechanistic Probes : Use in situ IR to monitor intermediate formation (e.g., iminium ions) and propose rate-determining steps .
- Stereochemical Analysis : Resolve enantiomers via chiral HPLC and assign configurations using circular dichroism (CD) .
Basic: What strategies mitigate degradation of this compound during long-term storage?
Methodological Answer:
- Stability Studies : Store samples under inert gas (N2) at −20°C, 4°C, and 25°C; assess purity monthly via HPLC .
- Degradation Pathways : Identify hydrolytic or oxidative byproducts using LC-MS and propose stabilization additives (e.g., BHT) .
Advanced: What role do stereoelectronic effects play in the ring-opening reactions of this compound?
Methodological Answer:
- Conformational Analysis : Use X-ray diffraction and DFT to map transition states for ring-opening pathways .
- Kinetic Isotope Effects (KIE) : Compare kH/kD values to distinguish between concerted and stepwise mechanisms .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Library Synthesis : Generate analogs via isosteric replacement (e.g., Br → CF3, isobutyl → cyclopropyl) .
- Biological Assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases) and correlate with Hammett σ values .
- Data Visualization : Use heatmaps or 3D-QSAR models to highlight critical substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
